Dermaseptin-4 -

Dermaseptin-4

Catalog Number: EVT-246034
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Dermaseptin-4 is primarily isolated from the skin of the Phyllomedusa species, particularly Phyllomedusa sauvagei. The secretion from these amphibians serves as a defense mechanism against pathogens in their natural environment.

Classification

Dermaseptin-4 is classified as an antimicrobial peptide (AMP) and belongs to the class of α-helical peptides. It is characterized by its positive charge and hydrophobic regions, which are critical for its interaction with microbial membranes.

Synthesis Analysis

Methods

The synthesis of Dermaseptin-4 and its derivatives typically employs solid-phase peptide synthesis techniques. The most common method involves using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Technical Details

  1. Peptide Assembly: The peptide chain is built on a solid resin support, where each amino acid is added sequentially.
  2. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using a mixture of trifluoroacetic acid, para-cresol, water, and thioanisole. The crude peptide is then purified via reverse-phase high-pressure liquid chromatography.
  3. Characterization: The final product undergoes characterization through amino acid analysis and mass spectrometry to confirm its identity and purity.
Molecular Structure Analysis

Structure

Dermaseptin-4 has a characteristic α-helical structure that is stabilized by hydrophobic interactions. This conformation is essential for its biological activity.

Data

  • Molecular Weight: Approximately 4,000 Da.
  • Amino Acid Composition: Contains a sequence rich in lysine and other hydrophobic amino acids that contribute to its membrane-disrupting capabilities.
Chemical Reactions Analysis

Reactions

Dermaseptin-4 can undergo various modifications to enhance its antimicrobial properties. These modifications often involve substituting specific amino acids to improve potency or reduce hemolytic activity.

Technical Details

  1. Substitution Reactions: For example, derivatives like K4K20-S4 have been synthesized by substituting methionine and asparagine with lysine at specific positions.
  2. Biological Activity Assessment: The effectiveness of these derivatives can be evaluated through minimum inhibitory concentration assays against various pathogens.
Mechanism of Action

Process

The mechanism by which Dermaseptin-4 exerts its antimicrobial effects involves disruption of microbial membranes. The positively charged regions of the peptide interact with negatively charged components of bacterial membranes, leading to pore formation and cell lysis.

Data

  • Hemolytic Activity: Studies indicate that while native Dermaseptin-4 exhibits some hemolytic activity against red blood cells, derivatives have been designed to reduce this effect while maintaining antimicrobial efficacy.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Dermaseptin-4 is soluble in aqueous solutions at physiological pH.
  • Stability: The peptide exhibits stability under various conditions but may degrade under extreme pH or temperature.

Chemical Properties

Applications

Scientific Uses

Dermaseptin-4 has potential applications in various fields:

  1. Antimicrobial Agents: Its ability to combat resistant strains of bacteria makes it a candidate for developing new antibiotics.
  2. Antiparasitic Treatments: Research indicates effectiveness against protozoan infections, suggesting potential use in treating malaria.
  3. Biotechnology: Its membrane-disrupting properties can be harnessed in drug delivery systems or as preservatives in food products.
Structural and Functional Determinants of Dermaseptin-4 Activity

Sequence Optimization and Charge Modulation Strategies

Dermaseptin-S4 (DRS-S4), a 28-residue antimicrobial peptide from Phyllomedusa sauvagii, exhibits weak inherent antibacterial activity but potent hemolytic effects due to its aggregation-prone structure. Strategic substitutions of specific residues have been employed to modulate its net positive charge and amphipathicity, thereby enhancing selectivity. Replacing methionine at position 4 and asparagine at position 20 with lysine residues yields K4K20-S4, increasing the net charge from +4 to +6. This modification reduces aggregation in aqueous solutions by disrupting hydrophobic N-terminal interactions and significantly improves antibacterial efficacy (2–3 orders of magnitude lower MICs against Gram-negative bacteria) while only marginally increasing hemolysis (2–3 fold) [1] [4].

Table 1: Bioactivity of Charge-Modified DRS-S4 Analogs

PeptideSequence ModificationsNet ChargeMIC vs. E. coli (µM)Hemolytic Activity (HC50, µM)
Native DRS-S4None+4401.4
K4K20-S4M4K, N20K+60.41.0
K4-S4(1-16)M4K, C-term truncation+50.420
D4D20S4M4D, N20D0>50>50

The relationship between charge and bioactivity follows a parabolic trend: excessive hydrophobicity (e.g., acylated derivatives) or reduced cationic charge (e.g., D4D20S4 with net charge 0) diminishes antibacterial effects. Optimal activity occurs at +5 to +6 net charge, where electrostatic attraction to anionic bacterial membranes is maximized without excessive self-aggregation [6] [9]. Molecular dynamics simulations reveal that charge enhancement expands the spatial positive electrostatic potential, facilitating initial membrane docking and subsequent disruption via hydrophobic domains [6].

Impact of N- and C-Terminal Truncation on Bioactivity

Truncation strategies have identified the N-terminal domain (residues 1–16) as the critical functional core of DRS-S4. The 16-mer derivative K4-S4(1-16) (sequence: ALWKTLLKKVLKAAAK) retains potent antibacterial activity (MIC: 0.4 µM vs. E. coli) but reduces hemolysis by 14-fold compared to native DRS-S4. Further truncation to K4-S4(1-13) maintains efficacy but requires higher concentrations (MIC increase by 2–4 fold). In contrast, C-terminal truncations beyond residue 20 abolish activity unless compensated by N-terminal acylations [2] [5].

Table 2: Bioactivity of Truncated DRS-S4 Derivatives

PeptideLength (residues)MIC Range (µM)Hemolytic ActivitySelectivity Index (HC50/MIC)
Native DRS-S42810–40High (HC50: 1.4 µM)0.14
K4-S4(1-16)160.4–16Low (HC50: 20 µM)50
K4-S4(1-13)131.5–30Very low (HC50: >50 µM)>33
S4(5–28)24>50High<0.1

In vivo studies demonstrate that K4-S4(1-16) reduces mortality by 57% in P. aeruginosa-infected mice (4.5 mg/kg dose) and achieves >3 log reduction in bacterial load within 1 hour. The truncated peptides also penetrate biofilms of cystic fibrosis isolates, with MBEC values of 8–32 µM against P. aeruginosa biofilms [2] [3] [9]. The C-terminal region (residues 17–28) contributes primarily to hydrophobic oligomerization rather than direct bactericidal activity, explaining why its removal enhances selectivity for bacterial membranes over cholesterol-rich erythrocytes [4] [6].

Role of Hydrophobic Domains in Oligomerization and Membrane Interaction

Native DRS-S4 forms large oligomers in aqueous solutions via N-terminal hydrophobic interactions (residues 1–4: ALWM), leading to a "bell-shaped" dose-response curve where high concentrations reduce antibacterial efficacy. This self-association limits membrane penetration and restricts activity to cells lacking walls (e.g., erythrocytes, protozoa). Fluorescence studies confirm that analogs like K4K20-S4 and K4-S4(1-16) exhibit minimal aggregation due to disrupted hydrophobic packing, correlating with enhanced antibacterial effects [1] [4] [6].

Table 3: Relationship Between Hydrophobicity, Oligomerization, and Bioactivity

PeptideHydrophobicity (H)Aggregation TendencyMIC vs. P. aeruginosa (µM)Anti-Protozoan IC50 (µM)
Native DRS-S40.544High (183.33)60.2
K4K20-S40.451Moderate (112.02)1.50.1
K4-S4(1-16)0.426Low (0)4>10
C12-S4(3-15)0.68High12.5<0.1

Hydrophobicity optimizations involve strategic acylations: Heptanoyl (C7) or aminododecanoyl (NC12) chains attached to truncated peptides like S4(3-15) restore activity lost by N-terminal deletions. While C7-S4(3-15) achieves MICs of 2–6 µM against oral pathogens, excessive hydrophobicity (e.g., C12-S4(2-15)) promotes self-aggregation and reduces efficacy. Circular dichroism confirms that membrane-mimetic environments induce α-helical folding (67–77% helicity in liposomes), enabling amphipathic structures that embed into lipid bilayers via the hydrophobic face [5] [10].

Comparative Analysis of D- and L-Isomer Efficacy

D-amino acid substitutions confer proteolytic resistance without altering the physicochemical properties of DRS-S4 derivatives. Both L- and D-isomers of K4-S4(1-16) and K4-S4(1-13) exhibit identical MIC ranges (1–16 µg/mL) against clinical isolates of S. aureus, E. coli, and P. aeruginosa. Crucially, serial passaging of bacteria under sub-inhibitory antibiotic pressure generates resistance to conventional antibiotics (e.g., ciprofloxacin, gentamicin) but fails to induce resistance to either isomer [2] [9].

The mechanistic basis for this resilience lies in the non-chiral membrane disruption mechanism. D-isomers permeabilize membranes identically to L-isomers, as demonstrated by SYTOX Green uptake kinetics in E. coli and rapid potassium efflux from malaria parasites. This contrasts receptor-mediated antibiotics that target stereospecific structures (e.g., enzyme active sites). For acylated derivatives like C3-P (propionyl-K4-S4(1-13)), D/L-isomers equivalently dissipate Plasmodium membrane potential at non-hemolytic concentrations, confirming membrane selectivity is retained [8] [9].

Table 4: Resistance Development to D/L-isomers vs. Antibiotics

Bacterial StrainPeptide/ AntibioticInitial MIC (µg/mL)MIC After 20 Passages (µg/mL)Fold Change
S. aureus B038K4-S4(1-16) (L)221x
K4-S4(1-16) (D)221x
Ciprofloxacin0.564128x
P. aeruginosa B004K4-S4(1-13) (L)441x
K4-S4(1-13) (D)441x
Piperacillin8>256>32x

Properties

Product Name

Dermaseptin-4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.